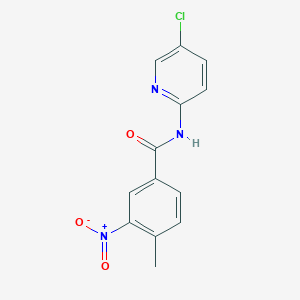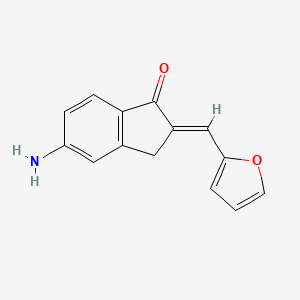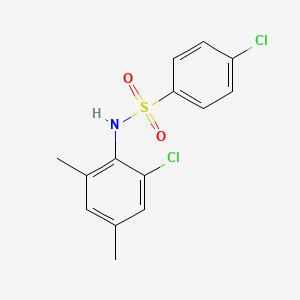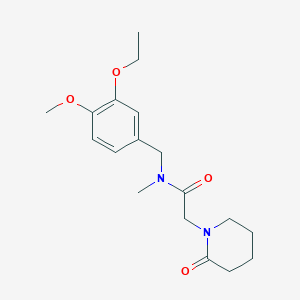![molecular formula C16H23Cl2NO2 B5631283 [1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5631283.png)
[1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of structurally complex piperidine derivatives, such as the one , involves condensation reactions, where specific functional groups are combined in the presence of solvents and catalysts. While the exact synthesis of "[1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol" is not detailed in available literature, similar compounds have been synthesized through the condensation of piperidinyl-methanol derivatives with sulfonyl chlorides in methylene dichloride using triethylamine as the base (Benakaprasad et al., 2007).
Molecular Structure Analysis
X-ray crystallography studies provide insights into the molecular structure of related compounds, indicating that the piperidine ring often adopts a chair conformation, which is a common feature in cyclic organic compounds due to its stability. The geometry around sulfur atoms in sulfonylated derivatives tends to be distorted tetrahedral (Girish et al., 2008).
Chemical Reactions and Properties
The reactivity of piperidine derivatives is significantly influenced by their functional groups. For example, the presence of a sulfonyl group can enhance nucleophilic substitution reactions due to its electron-withdrawing properties. These chemical properties are crucial for designing compounds with desired reactivity and stability (Prasad et al., 2008).
Propiedades
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO2/c1-21-8-6-16(12-20)5-2-7-19(11-16)10-13-3-4-14(17)15(18)9-13/h3-4,9,20H,2,5-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOHHVVMRNEZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)CC2=CC(=C(C=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5631229.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-methyl-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B5631244.png)


![N-[4-(aminosulfonyl)benzyl]-4-(dimethylamino)benzamide](/img/structure/B5631258.png)
![ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5631263.png)
![[4-(6-isopropylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol](/img/structure/B5631270.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5631277.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5631284.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5631289.png)
![N-ethyl-5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5631297.png)